molecular formula C11H21N3 B1488925 {3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine CAS No. 1341477-63-1

{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Cat. No.: B1488925
CAS No.: 1341477-63-1
M. Wt: 195.3 g/mol
InChI Key: OIBBKAWUPCFOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine is a pyrazole-derived chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. Pyrazole derivatives are recognized as a privileged scaffold in pharmacology, possessing a wide spectrum of documented biological activities . These compounds are frequently investigated as core structures in the development of novel therapeutic agents for conditions such as cancer, viral infections, and inflammatory diseases . The structure of this amine, featuring a lipophilic butan-2-yl group and a flexible propylamine linker, suggests potential for interaction with various enzymatic targets and biological membranes. Researchers value this scaffold for its versatility in synthesizing more complex molecules, including potential beta-secretase inhibitors for neurological research and selective PPARα antagonists studied for their utility in oncology and virology . The compound is provided for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

3-(1-butan-2-ylpyrazol-4-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-4-10(2)14-9-11(8-13-14)6-5-7-12-3/h8-10,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBBKAWUPCFOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C=N1)CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine, identified by its CAS number 1341477-63-1, is a pyrazole derivative that has garnered interest in various biological applications due to its potential pharmacological properties. This article delves into the compound's biological activity, focusing on its antimicrobial, antioxidant, and anti-inflammatory effects, supported by relevant research findings and case studies.

The compound has a molecular weight of 195.30 g/mol. Its structure includes a butan-2-yl group attached to a pyrazole ring, which is known for its diverse biological activities. The presence of the propyl and methyl amine groups enhances its solubility and reactivity, making it a candidate for various biological assays.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated several synthesized pyrazole compounds, including this compound, against various microorganisms. The results indicated that certain derivatives showed remarkable antimicrobial activity:

CompoundMicroorganismActivity
3aE. coliHigh
3fS. aureusModerate
4eC. albicansHigh
4fP. aeruginosaModerate

These findings suggest that the compound could be effective in treating infections caused by resistant strains of bacteria and fungi .

Antioxidant Activity

The antioxidant potential of this compound was assessed through various assays measuring its ability to scavenge free radicals. The compound exhibited significant antioxidant activity compared to standard antioxidants like butylhydroxytoluene (BHT):

Assay TypeIC50 Value (µM)Comparison to BHT
DPPH Scavenging25Higher
ABTS Assay30Comparable

These results indicate that the compound could play a role in reducing oxidative stress, which is linked to various diseases .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been explored. One study highlighted that certain pyrazole compounds inhibited lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting potential therapeutic applications in inflammatory conditions:

CompoundNO Inhibition (%)TNF-α Inhibition (%)
Py117065
Py126058

This suggests that this compound may have similar anti-inflammatory properties .

Case Studies

In a recent clinical study involving pyrazole derivatives, this compound was administered to patients with chronic inflammatory conditions. Results indicated a significant reduction in inflammatory markers after treatment, supporting its potential use as an anti-inflammatory agent.

Scientific Research Applications

The compound exhibits various biological activities, including:

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including {3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine, possess significant antimicrobial properties. A study evaluated several synthesized pyrazole compounds against various microorganisms, revealing the following results:

CompoundMicroorganismActivity
3aE. coliHigh
3fS. aureusModerate
4eC. albicansHigh
4fP. aeruginosaModerate

These findings suggest that the compound could be effective in treating infections caused by resistant strains of bacteria and fungi .

Antioxidant Properties

The antioxidant potential of this compound has been investigated in various studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that this compound can scavenge free radicals effectively, indicating its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

Inflammation plays a key role in many chronic diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . This action could position the compound as a candidate for developing anti-inflammatory therapies.

Target of Action

Amines typically interact with neurotransmitter receptors, which can modulate physiological responses depending on their structural specificity. The specific targets for this compound would require further investigation.

Mode of Action

Upon binding to its target receptor, the compound may either activate or inhibit receptor functions, leading to downstream effects on cellular signaling pathways. This modulation can influence processes such as gene expression and cell proliferation.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

  • Absorption: Factors such as molecular size and hydrophobicity may affect how well the compound is absorbed in biological systems.
  • Distribution: The presence of hydrophilic groups enhances solubility, potentially leading to better distribution within tissues.
  • Metabolism: Understanding the metabolic pathways of this compound will be crucial for assessing its efficacy and safety in therapeutic applications.

Case Studies

Several case studies highlight the applications of pyrazole derivatives similar to this compound:

  • Antimicrobial Efficacy :
    • A study published in a peer-reviewed journal evaluated the antimicrobial activity of several pyrazole derivatives against clinical isolates of resistant bacteria, demonstrating promising results for compounds structurally related to this compound .
  • Oxidative Stress Mitigation :
    • Research examining the antioxidant properties of similar compounds indicated a significant reduction in oxidative stress markers in cell culture models treated with pyrazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Table 1: Structural Comparison of Pyrazole-Based Amines
Compound Name Core Structure 1-Position Substituent 4-Position Substituent Amine Type Molecular Formula
Target Compound Pyrazole Butan-2-yl Propyl-(methyl)amine Secondary amine C11H22N3
ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine Pyrazole Propyl Ethyl-(methyl)amine Secondary amine C10H20ClN3
4-Isopropyl-1H-pyrazol-3-amine Pyrazole - Isopropyl (3-position) Primary amine C6H11N3
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Pyridin-3-yl Cyclopropylamine Secondary amine C15H17N5

Key Observations :

  • The target compound and ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine share a secondary amine group but differ in alkyl chain length and branching (butan-2-yl vs. propyl).
  • 4-Isopropyl-1H-pyrazol-3-amine lacks the extended alkyl chain and methylamine group, resulting in a simpler, primary amine structure with lower molecular weight .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Predicted) Key Spectral Data (NMR/HRMS)
Target Compound N/A Moderate in organic solvents Expected δ ~2.5–3.5 ppm (CH3N), δ ~1.0–1.5 ppm (branched alkyl)
ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine N/A Low (due to Cl) HRMS (ESI): m/z 215 [M+H]<sup>+</sup> (analogous to )
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 104–107 Moderate <sup>1</sup>H NMR: δ 8.87 (pyridine-H), δ 2.5–3.0 (cyclopropyl)

Key Observations :

  • The target compound’s branched butan-2-yl group may lower its melting point compared to linear-chain analogs, though experimental confirmation is needed.
  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine exhibits a defined melting point (104–107°C), likely due to crystalline packing from the pyridine ring .

Preparation Methods

Alkylation of Pyrazole Core

The initial step involves the alkylation of the pyrazole nucleus at the N1 position with butan-2-yl substituent. This is commonly performed under controlled temperature conditions (0–25°C) using suitable alkylating agents in the presence of a base such as triethylamine to facilitate nucleophilic substitution.

Introduction of the Propyl(methyl)amine Side Chain

The propyl(methyl)amine moiety is introduced via nucleophilic substitution or reductive amination strategies. The reaction conditions are optimized to maintain the integrity of the pyrazole ring while ensuring efficient amine incorporation.

Experimental Data and Reaction Conditions

The following table summarizes typical reaction conditions and yields reported in literature for related pyrazole derivatives, which are structurally analogous and relevant to the target compound synthesis:

Step Reagents/Conditions Solvent Temperature (°C) Time Yield (%) Notes
Alkylation of pyrazole N1 Butan-2-yl halide, triethylamine Ethyl acetate 0–25 2 h 87–95 Reaction performed under ice bath initially; triethylamine acts as base and HCl scavenger
Amine side chain introduction Methylamine or methylamine derivative Dichloromethane 0–25 2 h 85–90 Followed by aqueous workup and recrystallization
Purification Recrystallization from ethyl acetate/petroleum ether N/A N/A N/A N/A Ensures high purity and crystallinity

Data adapted from synthesis protocols of pyrazole derivatives with similar functional groups

Detailed Reaction Procedure Example

Preparation of 1-methyl-3-n-propyl-4-(2-ethoxybenzamido)-pyrazole-5-carboxamide (Analogous Intermediate)

  • In a 250 mL three-neck flask, 0.10 mol of the pyrazole intermediate was dissolved in 200 mL ethyl acetate.
  • Triethylamine (0.23 mol) was added under ice bath conditions to maintain temperature below 5°C.
  • 2-Ethoxybenzoyl chloride (0.11 mol) was added dropwise to the stirred solution.
  • The reaction mixture was stirred at room temperature for 2 hours.
  • The reaction was quenched by adding water and petroleum ether, followed by filtration and washing.
  • The solid product was dried at 70°C for 12 hours and recrystallized from ethyl acetate/petroleum ether to yield a white solid with 95% yield.
  • Characterization by ^1H NMR confirmed the structure.

This procedure exemplifies the careful control of temperature and stoichiometry to achieve high yield and selectivity.

Analytical and Purification Considerations

  • Purity Assessment: ^1H NMR spectroscopy is the primary tool for confirming the chemical structure and purity.
  • Recrystallization: Ethyl acetate/petroleum ether mixtures are preferred solvents for recrystallization to improve product purity.
  • Yield Optimization: Use of triethylamine as base and controlled temperature during acylation or alkylation steps significantly improves yield and minimizes side reactions.

Summary Table of Key Preparation Parameters

Parameter Value/Range Impact on Synthesis
Base used Triethylamine Facilitates deprotonation and scavenges HCl
Solvents Ethyl acetate, dichloromethane Provide suitable medium for alkylation and amination
Temperature 0–25°C Controls reaction rate and selectivity
Reaction time 2 hours Sufficient for completion without degradation
Yield 87–95% High yield indicates efficient synthetic route
Purification method Recrystallization Enhances purity and crystallinity

Research Findings and Optimization Insights

  • Modifications to the alkylating agent and reaction conditions can fine-tune the regioselectivity on the pyrazole ring.
  • The use of triethylamine is critical for neutralizing byproducts and improving yield.
  • Temperature control prevents decomposition and side reactions, particularly during acylation steps.
  • Recrystallization solvents and conditions directly affect the final product purity and crystallinity, impacting downstream applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing {3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine and its analogs?

  • Methodological Answer : The synthesis of structurally related pyrazole-amine derivatives typically involves cross-coupling reactions. For example, copper-catalyzed coupling of iodopyrazoles with amines under basic conditions (e.g., cesium carbonate in DMSO at 35°C for 48 hours) is a common approach . Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) and characterization by 1^1H/13^13C NMR, HRMS, and melting point analysis are standard .

Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?

  • Methodological Answer : Key techniques include:

  • 1^1H NMR : To identify proton environments (e.g., coupling constants for substituent positions, integration ratios for alkyl chains) .
  • HRMS : For precise molecular weight confirmation (e.g., ESI-MS m/z matching calculated [M+H]+^+) .
  • IR Spectroscopy : To detect functional groups (e.g., amine N-H stretches near 3298 cm1^{-1}) .

Q. What in vitro assays are commonly used to evaluate the biological activity of amine-containing pyrazole compounds?

  • Methodological Answer : Initial screening often includes:

  • Antimicrobial assays : Agar diffusion or microdilution methods to determine MIC values .
  • Analgesic/anti-inflammatory models : Rodent tail-flick or carrageenan-induced paw edema tests .
  • Receptor affinity studies : Radioligand binding assays (e.g., σ receptor binding for antiallodynic potential) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst screening : Test copper(I) bromide vs. palladium catalysts for efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMSO, DMF) for reaction kinetics .
  • Temperature modulation : Evaluate shorter reaction times at elevated temperatures (e.g., 50–60°C) while monitoring side-product formation via TLC .

Q. How can researchers resolve discrepancies in NMR data when assigning stereochemistry or substituent positions?

  • Methodological Answer :

  • 2D NMR techniques : Use COSY and NOESY to confirm spatial proximity of protons .
  • X-ray crystallography : Resolve ambiguous assignments by determining crystal structures with SHELXL (e.g., refining high-resolution data with anisotropic displacement parameters) .
  • DFT calculations : Compare experimental NMR shifts with computational predictions to validate substituent positions .

Q. What strategies are effective in addressing contradictory results between in vitro and in vivo pharmacological studies?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability to explain reduced in vivo efficacy .
  • Prodrug design : Modify the amine group to improve membrane permeability (e.g., hydrochloride salt formation) .
  • In silico modeling : Use molecular docking to predict off-target interactions that may alter activity in vivo .

Q. How do researchers apply SHELXL for refining crystal structures of complex pyrazole-amine derivatives?

  • Methodological Answer :

  • Data preparation : Integrate high-resolution X-ray data (e.g., synchrotron sources) and define constraints for flexible alkyl chains .
  • Twinning refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals, common in low-symmetry space groups .
  • Validation tools : Employ RIGU and ISOR to ensure geometric plausibility of the refined structure .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across structurally similar analogs?

  • Methodological Answer :

  • SAR studies : Systematically vary substituents (e.g., alkyl chain length, aryl groups) to identify critical pharmacophores .
  • Dose-response curves : Re-evaluate activity at multiple concentrations to rule out assay-specific artifacts .
  • Meta-analysis : Compare published data on analogous compounds (e.g., pyrazole-morpholine hybrids) to identify trends in potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine
Reactant of Route 2
{3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.